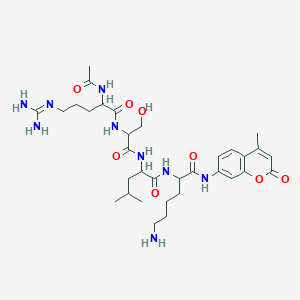

Ac-arg-ser-leu-lys-amc trifluoroacetate salt

CAS No.:

Cat. No.: VC16531500

Molecular Formula: C33H51N9O8

Molecular Weight: 701.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H51N9O8 |

|---|---|

| Molecular Weight | 701.8 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

| Standard InChI | InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37) |

| Standard InChI Key | ZVPQHIMGLOTCBK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pentapeptide backbone (Ac-Arg-Ser-Leu-Lys) conjugated to the AMC fluorophore via an amide bond. The trifluoroacetate counterion neutralizes the peptide’s basic residues, optimizing solubility in aqueous buffers. Key structural features include:

-

N-terminal acetylation: Enhances metabolic stability by preventing aminopeptidase degradation.

-

Arginine and lysine residues: Provide cationic character, facilitating interactions with anionic enzyme active sites.

-

AMC moiety: Emits fluorescence at 460 nm upon cleavage, enabling quantitative enzyme activity assays .

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 651.8 g/mol |

| Solubility | ≥10 mg/mL in water |

| Fluorescence Emission | 460 nm (upon excitation at 380 nm) |

| Storage Conditions | -20°C, desiccated |

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Ac-Arg-Ser-Leu-Lys-AMC trifluoroacetate salt is synthesized via SPPS, a method allowing sequential amino acid addition to a resin-bound peptide chain. Critical steps include:

-

Resin activation: Wang or Rink amide resins are commonly used.

-

Coupling reactions: Protected amino acids (Fmoc or Boc) are coupled using activating agents like HBTU.

-

AMC incorporation: The fluorophore is added during the final coupling step.

-

Cleavage and purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin while simultaneously deprotecting side chains. Reverse-phase HPLC ensures >95% purity .

Quality Control

Batch consistency is verified through:

-

Mass spectrometry (MS): Confirms molecular weight.

-

High-performance liquid chromatography (HPLC): Assesses purity.

-

Enzymatic validation: Tests substrate reactivity with cathepsin S.

Mechanism of Enzymatic Cleavage

Interaction with Cathepsin S

Cathepsin S, a lysosomal cysteine protease, hydrolyzes the peptide bond between leucine and lysine residues, releasing AMC. The reaction follows Michaelis-Menten kinetics:

where is the reaction velocity, is the maximum rate, and is the substrate affinity constant.

Fluorescence Detection

AMC fluorescence intensity () correlates linearly with enzyme concentration ():

where is the fluorophore’s quantum yield and is time . This relationship enables real-time enzyme activity monitoring in microplate readers.

Applications in Biomedical Research

Biochemical Assays

The substrate is pivotal in:

-

Enzyme kinetics studies: Determining and for cathepsin S and related proteases.

-

High-throughput screening (HTS): Identifying inhibitors or activators in drug discovery pipelines .

Drug Development

Cathepsin S inhibitors are investigated for:

-

Autoimmune diseases: Blocking antigen presentation in conditions like rheumatoid arthritis.

-

Cancer therapy: Inhibiting tumor metastasis via modulation of extracellular matrix degradation .

Cellular and Tissue Studies

-

Lysosomal activity profiling: Measuring cathepsin S activity in macrophages and dendritic cells.

-

Tumor microenvironment analysis: Assessing protease activity in cancer biopsies .

| Parameter | Recommendation |

|---|---|

| Storage | -20°C in airtight containers |

| Disposal | Incineration or chemical waste services |

| First Aid for Exposure | Flush eyes/skin with water; seek medical attention if irritation persists |

Recent Advances and Future Directions

Nanotechnology Integration

Recent studies embed the substrate into nanoparticle matrices for localized enzyme activity sensing in vivo, enhancing diagnostic precision .

Targeted Drug Delivery

Functionalizing nanoparticles with Ac-Arg-Ser-Leu-Lys-AMC enables cathepsin S-responsive drug release in tumor microenvironments, reducing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume